Spiro[5.6]dodecan-7-ol Spiro[5.6]dodecan-7-ol
Brand Name: Vulcanchem
CAS No.: 1130-20-7
VCID: VC20949347
InChI: InChI=1S/C12H22O/c13-11-7-3-1-4-8-12(11)9-5-2-6-10-12/h11,13H,1-10H2
SMILES: C1CCC(C2(CC1)CCCCC2)O
Molecular Formula: C12H22O
Molecular Weight: 182.3 g/mol

Spiro[5.6]dodecan-7-ol

CAS No.: 1130-20-7

Cat. No.: VC20949347

Molecular Formula: C12H22O

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

Spiro[5.6]dodecan-7-ol - 1130-20-7

CAS No. 1130-20-7
Molecular Formula C12H22O
Molecular Weight 182.3 g/mol
IUPAC Name spiro[5.6]dodecan-12-ol
Standard InChI InChI=1S/C12H22O/c13-11-7-3-1-4-8-12(11)9-5-2-6-10-12/h11,13H,1-10H2
Standard InChI Key KZSZWINZIRXXGT-UHFFFAOYSA-N
SMILES C1CCC(C2(CC1)CCCCC2)O
Canonical SMILES C1CCC(C2(CC1)CCCCC2)O

Chemical and Physical Properties

Spiro[5.6]dodecan-7-ol possesses distinctive chemical and physical properties that make it valuable for various applications. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of Spiro[5.6]dodecan-7-ol

PropertyValue
CAS Number1130-20-7
Molecular FormulaC₁₂H₂₂O
Molecular Weight182.3 g/mol
IUPAC Namespiro[5.6]dodecan-12-ol
SynonymsSpiro(5.6)dodecan-7-ol, Spiro5.6dodecan-7-ol
Physical StateColorless liquid
Purity (Commercial)≥95%
PubChem CID92869
The compound's molecular structure includes twelve carbon atoms, twenty-two hydrogen atoms, and one oxygen atom arranged in a specific configuration that contributes to its unique chemical behavior . The presence of a hydroxyl group at the 7-position (or 12-position depending on the numbering convention) significantly affects its reactivity compared to similar structures without this functional group.

Structural Characteristics

The molecular structure of Spiro[5.6]dodecan-7-ol features a distinctive spiro arrangement, where two rings (a cyclopentane and a cyclohexane) share a single carbon atom at their junction. This spiro carbon atom serves as the central point connecting both rings, creating a rigid three-dimensional structure.

Stereochemistry

The spiro carbon center in Spiro[5.6]dodecan-7-ol creates a specific spatial arrangement that can lead to stereoisomerism. The position of the hydroxyl group relative to the ring structure can result in different conformational states, affecting its interactions with other molecules and its reactivity patterns .

Spectroscopic Properties

Various spectroscopic techniques can be employed to characterize Spiro[5.6]dodecan-7-ol:

  • IR spectroscopy typically shows characteristic OH stretching bands

  • NMR spectroscopy reveals the specific hydrogen and carbon environments within the molecule

  • Mass spectrometry provides fragmentation patterns indicative of the spiro structure
    These spectroscopic properties are essential for confirming the compound's identity and assessing its purity in research and industrial settings .

Applications in Research and Industry

Organic Synthesis

Spiro[5.6]dodecan-7-ol serves as an important building block in organic synthesis due to its unique structure. The hydroxyl group provides a reactive site for further modifications, allowing the molecule to be incorporated into more complex structures. Its spiro framework can impart specific conformational properties to target compounds, which is valuable in the design of molecules with precise spatial arrangements.

Pharmaceutical Research

Comparative Analysis with Related Compounds

Several compounds share structural similarities with Spiro[5.6]dodecan-7-ol but differ in key aspects. Understanding these relationships provides valuable context for comprehending the unique properties of Spiro[5.6]dodecan-7-ol.
Table 2: Comparison of Spiro[5.6]dodecan-7-ol with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Spiro[5.6]dodecan-7-ol1130-20-7C₁₂H₂₂O182.3Reference compound
Spiro[5.6]dodecane181-15-7C₁₂H₂₂166.30Lacks hydroxyl group
Spiro[5.6]dodecan-7-one4728-90-9C₁₂H₂₀O180.29Contains ketone instead of hydroxyl group
1,5-dithiaspiro[5.6]dodecan-7-ol70068-13-2C₁₀H₁₈OS₂218.38Contains sulfur atoms in ring structure
Spiro[5.6]dodecane (CAS: 181-15-7) lacks the hydroxyl group present in Spiro[5.6]dodecan-7-ol, resulting in different chemical properties and reactivity . This compound has been identified as a component in essential oils from plants such as Psidium cattleianum var. cattleianum .
Spiro[5.6]dodecan-7-one (CAS: 4728-90-9) contains a ketone group instead of a hydroxyl group, significantly affecting its chemical behavior. This ketone can serve as a precursor for synthesizing Spiro[5.6]dodecan-7-ol through reduction reactions .
1,5-dithiaspiro[5.6]dodecan-7-ol (CAS: 70068-13-2) incorporates sulfur atoms into its ring structure, altering its electronic properties and reactivity compared to Spiro[5.6]dodecan-7-ol .
SupplierCatalog/Order NumberStated PurityAdditional Information
VulcanchemVC20949347Not specifiedFor research use only. Not for human or veterinary use
Synchema28395%Synthesis on demand available
It is important to note that the compound is typically labeled with restrictions such as "For research use only" and "Not for human or veterinary use," indicating its current limitation to laboratory applications rather than direct clinical or industrial use.

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